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Introduction
G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene

2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2]

This seven-transmembrane receptor and its primary endogenous ligands, oxysterols, play a

pivotal role in orchestrating adaptive immune responses.[2][3] Dysregulation of the GPR183

signaling axis has been implicated in a range of pathologies, including inflammatory bowel

disease (IBD), viral infections, metabolic disorders, and neuropathic pain, making it an

attractive target for therapeutic intervention.[4][5][6][7] This technical guide provides a

comprehensive overview of the foundational research on GPR183, including its signaling

pathways, quantitative ligand interaction data, and detailed experimental methodologies, to

support ongoing and future drug discovery efforts.

GPR183 Signaling Pathways
GPR183 is primarily coupled to the Gi family of G proteins.[6][8] Upon activation by its

endogenous agonist, 7α,25-dihydroxycholesterol (7α,25-OHC), GPR183 initiates a signaling

cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels.[4] This G protein-dependent signaling is crucial for

mediating the chemotactic response of immune cells.[1][8]
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Activation of GPR183 also triggers other downstream signaling events, including the

phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated

protein kinase (MAPK), as well as the mobilization of intracellular calcium.[2][7] Furthermore,

GPR183 activation can lead to the recruitment of β-arrestins, which play a role in receptor

desensitization and internalization, as well as potentially initiating G protein-independent

signaling pathways.[7][9] In some contexts, GPR183 signaling has been shown to be

dependent on Gαi but independent of β-arrestin 2 for certain in vivo effects.[7]

In specific cellular contexts, such as hematopoietic stem and progenitor cell (HSPC)

development, GPR183 signaling has been shown to repress Notch1 signaling by recruiting β-

arrestin1 and the E3 ligase Nedd4 to degrade Notch1.[10]
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A simplified diagram of the major GPR183 signaling pathways.

Data Presentation: Ligand Affinities and Potencies
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The following tables summarize the quantitative data for various GPR183 ligands from the

literature. These values are essential for comparing the activities of different compounds and

for guiding structure-activity relationship (SAR) studies.

Table 1: Agonist Potency (EC50)

Compound Assay Type Cell Line EC50 (nM) Reference(s)

7α,25-

dihydroxycholest

erol (7α,25-OHC)

G Protein

Activation

(GTPγS)

hEBI2

membranes
1.0 ± 0.1 [9]

7α,25-

dihydroxycholest

erol (7α,25-OHC)

G Protein

Activation (GTP

turnover)

Purified EBI2 60 [1]

7α,25-

dihydroxycholest

erol (7α,25-OHC)

β-Arrestin

Recruitment
CHO cells 83 ± 1.3 [9]

7α,25-

dihydroxycholest

erol (7α,25-OHC)

Calcium

Mobilization
CHO cells 16 ± 2.7 [9]

7α,25-

dihydroxycholest

erol (7α,25-OHC)

Calcium

Mobilization
CHO-K1 cells 17 [11]

Compound 15
Calcium

Mobilization
CHO-K1 cells 209 [11]

Compound 16
Calcium

Mobilization
CHO-K1 cells 179 [11]

Table 2: Antagonist Potency (IC50)
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Compound Assay Type
Cell
Line/System

IC50 (nM) Reference(s)

GSK682753A

G protein

activation

inhibition

Purified EBI2 350 [1]

NIBR189

G protein

activation

inhibition

Purified EBI2 230 [1]

NIBR189
7α,25-OHC

binding inhibition
Not specified 11 [2]

SAE-1

Calcium

Mobilization

Inhibition

HL-60 cells < 50 [2]

SAE-10

Calcium

Mobilization

Inhibition

HL-60 cells < 50 [2]

SAE-14

Calcium

Mobilization

Inhibition

HL-60 cells < 50 [2]

Unnamed

Compound

Calcium

Mobilization
CHO-K1 cells 39.45 [12]

Unnamed

Compound

Chemotaxis

Inhibition
U-937 cells 10.46 [12]

Table 3: Radioligand Binding Affinity

Radioligand
Competing
Ligand

Cell
Line/System

IC50 (nM) Reference(s)

[3H]7α,25-OHC 7α,25-OHC
hEBI2

membranes
24 ± 1.6 [9]
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Experimental Protocols
This section provides an overview of the key experimental methodologies used in GPR183

research.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation.

Principle: GPR183 couples to Gq-like pathways (either endogenously or through a chimeric

Gα subunit like Gqi4myr), leading to the release of calcium from intracellular stores.[11] This

change is detected by a calcium-sensitive fluorescent dye.

General Protocol:

Cell Culture: CHO-K1 or HL-60 cells are transiently or stably transfected with a GPR183

expression vector.[2][11] For Gi-coupled receptors, co-transfection with a chimeric Gα

subunit (e.g., Gqi4myr) that redirects the signal to the Gq pathway is common.[11]

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM) according to the manufacturer's instructions.

Compound Addition: A baseline fluorescence reading is taken before the addition of test

compounds (agonists or antagonists). For antagonist testing, cells are pre-incubated with

the antagonist before the addition of an agonist.[2][11]

Signal Detection: The change in fluorescence is measured over time using a fluorescence

plate reader (e.g., FlexStation or FLIPR).[11][13]

Data Analysis: The response is typically quantified as the change in fluorescence intensity.

Dose-response curves are generated to determine EC50 for agonists and IC50 for

antagonists.[11]
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Calcium Mobilization Assay Workflow

Transfect cells with
GPR183 (+/- Gαqi4myr)

Load cells with
calcium-sensitive dye

Add test compound
(agonist or antagonist)

Measure fluorescence change
over time

Analyze data and
determine EC50/IC50

 

Chemotaxis Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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